(3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane
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Overview
Description
(3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane is a versatile small molecule scaffold with the chemical formula C10H12F2OS and a molecular weight of 218.26 g/mol . This compound is characterized by the presence of difluoro and propoxy groups attached to a phenyl ring, along with a methylsulfane moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane typically involves the reaction of 3,5-difluoro-4-propoxyphenol with methylthiolating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfane derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The presence of difluoro and propoxy groups enhances its binding affinity and specificity towards the target molecules .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Difluoro-4-methoxyphenyl)(methyl)sulfane
- (3,5-Difluoro-4-ethoxyphenyl)(methyl)sulfane
- (3,5-Difluoro-4-butoxyphenyl)(methyl)sulfane
Uniqueness
(3,5-Difluoro-4-propoxyphenyl)(methyl)sulfane is unique due to the specific combination of difluoro and propoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1,3-difluoro-5-methylsulfanyl-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2OS/c1-3-4-13-10-8(11)5-7(14-2)6-9(10)12/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIQHLIGWMHUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1F)SC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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